molecular formula C17H10FN3O2S B2541987 (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1013732-67-6

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2541987
CAS No.: 1013732-67-6
M. Wt: 339.34
InChI Key: KFMUYINTPXBXGD-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups, including a cyano group, a furan ring, a fluorophenyl group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan compound in the presence of a palladium catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling and Formation of the Enamide: The final step involves the coupling of the cyano group with the furan and thiazole intermediates under basic conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the furan ring or the thiazole ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the furan or thiazole rings.

    Reduction Products: Amino derivatives from the reduction of the cyano group.

    Substitution Products: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its various functional groups make it a candidate for interacting with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
  • (E)-2-cyano-3-[5-(2-bromophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
  • (E)-2-cyano-3-[5-(2-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Uniqueness

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-14-4-2-1-3-13(14)15-6-5-12(23-15)9-11(10-19)16(22)21-17-20-7-8-24-17/h1-9H,(H,20,21,22)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMUYINTPXBXGD-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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